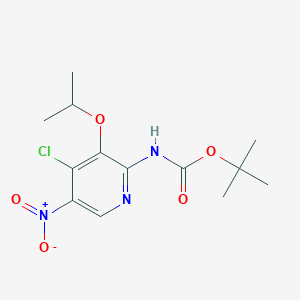
3-(2H-1,2,3-Triazol-4-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2H-1,2,3-Triazol-4-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a 1,2,3-triazole ring
准备方法
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) and proceeds under mild conditions, making it highly efficient and widely used in organic synthesis . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of 3-(2H-1,2,3-Triazol-4-yl)piperidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(2H-1,2,3-Triazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and equipment .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives.
科学研究应用
3-(2H-1,2,3-Triazol-4-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-(2H-1,2,3-Triazol-4-yl)piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The molecular pathways involved often include signal transduction, gene expression regulation, and metabolic processes .
相似化合物的比较
Similar Compounds
4-(2H-1,2,3-Triazol-2-yl)piperidine: This compound is structurally similar but differs in the position of the triazole ring attachment to the piperidine ring.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another related compound with two triazole rings attached to a pyridine ring, used in coordination chemistry and materials science.
Uniqueness
3-(2H-1,2,3-Triazol-4-yl)piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC 名称 |
3-(2H-triazol-4-yl)piperidine |
InChI |
InChI=1S/C7H12N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h5-6,8H,1-4H2,(H,9,10,11) |
InChI 键 |
BGUHWFNSDXHNPX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


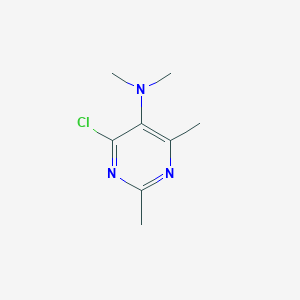
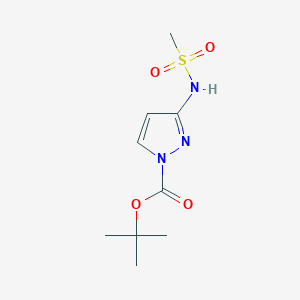

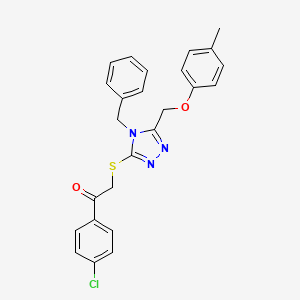

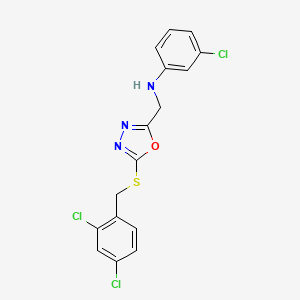
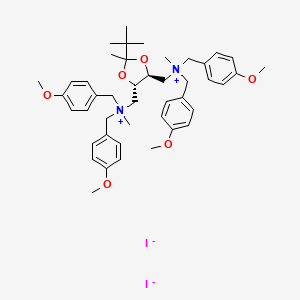
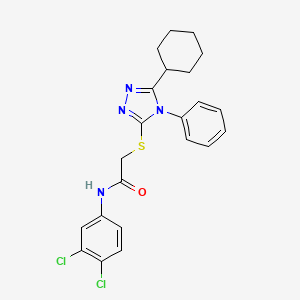
![3-amino-N-(2,6-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773344.png)




